molecular formula C16H8Cl2F2N2O B12024311 3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618101-87-4

3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12024311
CAS No.: 618101-87-4
M. Wt: 353.1 g/mol
InChI Key: OYPPIRYGKHRYDT-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde (molecular formula: C₁₆H₇Cl₂F₃N₂O, average mass: 371.139) is a pyrazole derivative characterized by a carbaldehyde group at the 4-position and substituted aryl groups at the 1- and 3-positions . The 1-position features a 2,4-difluorophenyl group, while the 3-position is occupied by a 2,4-dichloro-5-fluorophenyl moiety.

Properties

CAS No.

618101-87-4

Molecular Formula

C16H8Cl2F2N2O

Molecular Weight

353.1 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-1-(2,4-difluorophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H8Cl2F2N2O/c17-10-1-3-12(13(18)5-10)16-9(8-23)7-22(21-16)15-4-2-11(19)6-14(15)20/h1-8H

InChI Key

OYPPIRYGKHRYDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)C=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The Vilsmeier-Haack reaction is the most widely employed method for introducing the carbaldehyde group at the 4-position of the pyrazole core. This electrophilic formylation involves the in situ generation of a chloroiminium intermediate from dimethylformamide (DMF) and POCl₃, which reacts with the hydrazone precursor.

Step 1: Hydrazone Synthesis
The precursor hydrazone is synthesized by condensing 2,4-dichlorophenylacetophenone with 2,4-difluorophenylhydrazine under acidic conditions. For example, (E)-1-[1-(2,4-dichlorophenyl)ethylidene]-2-(2,4-difluorophenyl)hydrazine is formed in ethanol with catalytic acetic acid at 70°C for 6 hours.

Step 2: Vilsmeier-Haack Cycloformylation
The hydrazone (0.01 mol) is treated with DMF (25 mL) and POCl₃ (0.05 mol) at 0–5°C, followed by gradual warming to 80°C for 8 hours. The reaction mixture is quenched with ice, yielding the crude aldehyde, which is recrystallized from DMF to achieve >90% purity.

Key Reaction Parameters:

  • POCl₃ Stoichiometry: Increasing POCl₃ from 2 to 10 equivalents elevates yield from 60% to 90% by ensuring complete iminium intermediate formation.

  • Temperature Profile: Maintaining 0–5°C during reagent addition prevents side reactions, while prolonged heating at 80°C drives cyclization.

Optimization and Scalability

Microwave-assisted Vilsmeier-Haack reactions reduce reaction times from 8 hours to 10 minutes at 60°C, enhancing throughput without compromising yield. Solvent selection is critical: DMF outperforms acetonitrile and THF due to its polar aprotic nature, which stabilizes the chloroiminium intermediate. Industrial-scale protocols incorporate continuous flow systems to manage exothermicity during POCl₃ addition.

Alternative Synthetic Pathways

Oxidation of Pyrazole-4-Methanol Derivatives

While less common, oxidation of 3-(2,4-dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-methanol using KMnO₄ or CrO₃ offers a secondary route. However, this method suffers from overoxidation risks, yielding carboxylic acids unless carefully controlled. For instance, potassium permanganate in pyridine/water at 40°C converts the alcohol to the aldehyde in 65% yield, with minor (<5%) carboxylic acid byproducts.

Friedel-Crafts Hydroxyalkylation

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Key Advantage Limitation
Vilsmeier-Haack85–90%6–8 hoursHigh regioselectivity, scalablePOCl₃ handling requires strict safety
Microwave Vilsmeier-Haack88–92%10–15 minutesRapid, energy-efficientSpecialized equipment needed
KMnO₄ Oxidation60–65%12 hoursAvoids POCl₃Overoxidation, low yield

Applications and Derivative Synthesis

The carbaldehyde group serves as a linchpin for synthesizing Schiff bases, hydrazones, and heterocyclic hybrids. For example, condensation with 4-aminophenol yields imine derivatives with enhanced antifungal activity against Aspergillus niger (MIC 12.5 µg/mL) .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of 3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

The compound exhibits a range of biological activities that make it valuable in pharmaceutical research:

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds, including 3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde, possess antimicrobial properties. Studies indicate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Antitumor Activity

The compound has been investigated for its antitumor potential. It has shown inhibitory effects on cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance its cytotoxicity against cancer cells .

Anti-inflammatory Effects

In vitro studies have indicated that this compound can inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation pathways. This suggests potential applications in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of 3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several methods:

Vilsmeier-Haack Reaction

One of the most common synthetic routes involves the Vilsmeier-Haack reaction. This method allows for the formylation of hydrazones derived from phenylhydrazine and appropriate ketones. The reaction conditions typically include phosphorus oxychloride and dimethylformamide .

Oxidation Reactions

Another approach is the oxidation of corresponding alcohols to yield the desired aldehyde. This method is advantageous for producing high-purity products with minimal by-products .

Case Studies

StudyFocusFindings
Abdel-Wahab et al., 2011Biological ActivityDemonstrated antimicrobial and anti-inflammatory properties of pyrazole derivatives.
Khidre et al., 2010Synthesis MethodsReviewed various synthetic routes for pyrazole carbaldehydes with emphasis on biological relevance.
Farahat et al., 2010Antitumor ActivityInvestigated the cytotoxic effects on cancer cell lines; identified structure-activity relationships.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA, to exert its effects. The presence of the dichlorophenyl and difluorophenyl groups can enhance its binding affinity and specificity for certain targets, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituent patterns, electronic properties, and biological applications.

Substituent Variations at the 3-Position

Compound A : 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
  • Molecular formula : C₁₇H₁₂F₂N₂O₂
  • Key differences :
    • The 3-position substituent is 4-methoxyphenyl (electron-donating group) instead of 2,4-dichloro-5-fluorophenyl.
    • Lower molecular weight (314.291 ) due to absence of Cl atoms .
    • Reduced electrophilicity at the aldehyde group compared to the target compound, which may limit its utility in reactions requiring strong electrophiles.
Compound B : 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • Molecular formula : C₁₆H₁₀F₂N₂O
  • Key differences :
    • The 3-position substituent is 3,5-difluorophenyl , creating a symmetrical electron-withdrawing effect distinct from the asymmetrical 2,4-dichloro-5-fluorophenyl group in the target.
    • The 1-position is unfluorinated (phenyl ), reducing overall lipophilicity compared to the target’s 2,4-difluorophenyl group .

Substituent Variations at the 1-Position

Compound C : 3-(2,4-Difluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
  • Molecular formula : C₁₆H₉F₃N₂O
  • Key differences :
    • The 1-position substituent is 4-fluorophenyl instead of 2,4-difluorophenyl.
    • Retains fluorine at the 3-position but lacks chlorine atoms, resulting in lower molecular weight (314.29 ) and altered electronic properties. This compound has been used in chalcone synthesis for antimicrobial studies .
Compound D : 1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one
  • Molecular formula : C₂₅H₁₈Cl₂N₂O₂
  • Key differences :
    • Features a prop-2-en-1-one group instead of a carbaldehyde.
    • The 1-position is 2,4-dichlorophenyl , differing from the target’s 2,4-difluorophenyl group. This compound demonstrates the role of ketone functionality in crystallographic studies .

Functional Group Modifications

Compound E : 5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
  • Molecular formula : C₁₇H₁₀ClF₃N₂O
  • Key differences :
    • Incorporates a trifluoromethyl group at the 3-position instead of halogens.
    • Higher electronegativity of CF₃ may enhance metabolic stability but reduce solubility compared to Cl/F substituents .

Structural and Electronic Comparison Table

Compound Name Molecular Formula 1-Position Substituent 3-Position Substituent Molecular Weight Key Properties/Applications
Target Compound C₁₆H₇Cl₂F₃N₂O 2,4-Difluorophenyl 2,4-Dichloro-5-fluorophenyl 371.139 High electrophilicity, reactive aldehyde
Compound A C₁₇H₁₂F₂N₂O₂ 2,4-Difluorophenyl 4-Methoxyphenyl 314.291 Reduced reactivity, potential for O-derivatives
Compound B C₁₆H₁₀F₂N₂O Phenyl 3,5-Difluorophenyl 300.26 Symmetrical fluorine distribution
Compound C C₁₆H₉F₃N₂O 4-Fluorophenyl 2,4-Difluorophenyl 314.29 Antimicrobial chalcone precursor
Compound E C₁₇H₁₀ClF₃N₂O Phenyl Trifluoromethyl 350.727 Enhanced metabolic stability

Key Research Findings

  • Electrophilicity and Reactivity : The target compound’s 2,4-dichloro-5-fluorophenyl group significantly increases electrophilicity at the aldehyde, making it superior to methoxy- or phenyl-substituted analogs in condensation reactions .
  • Synthetic Utility : The target’s chlorine atoms improve yield in chalcone synthesis compared to fluorine-only analogs, as seen in and .

Biological Activity

3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde is a synthetic compound belonging to the pyrazole family, characterized by its unique molecular structure (C16H8Cl2F2N2O). This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Molecular Formula : C16H8Cl2F2N2O
  • Molecular Weight : 353.15 g/mol
  • CAS Number : 618101-87-4

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde showed effectiveness against various bacterial strains, including E. coli and S. aureus. The presence of halogen substituents in the phenyl rings enhances the antimicrobial efficacy of these compounds .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives with similar structures have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Properties

Pyrazole derivatives have also been investigated for their anticancer activities. A review of various studies indicated that certain pyrazoles can inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

The biological activities of 3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class often act as inhibitors of enzymes involved in inflammatory pathways (e.g., COX-2) and cancer cell signaling.
  • Interaction with Cellular Targets : The halogenated phenyl groups may facilitate interactions with cellular receptors or enzymes, enhancing the compound's bioactivity.

Case Studies

StudyFindings
Farahat et al. (2023) Reported that pyrazole derivatives exhibit significant anti-inflammatory effects through the inhibition of COX enzymes.
Selvam et al. (2016) Synthesized novel pyrazole derivatives showing promising anti-inflammatory activity comparable to standard treatments .
Chovatia et al. (2017) Investigated the antimicrobial properties against various strains; compounds showed effective inhibition against Bacillus and E. coli .

Q & A

Q. Critical parameters :

  • Temperature control during POCl₃ addition to avoid side reactions.
  • Stoichiometric ratios (DMF:POCl₃ ≈ 1:1.2) to ensure complete formylation.
  • Reaction duration (4–6 hours under reflux) for optimal aldehyde group introduction.
    Yields typically range from 60–75%, with impurities managed via silica gel chromatography .

How can researchers resolve discrepancies in NMR data when characterizing the aldehyde group?

Discrepancies arise due to solvent effects, tautomerism, or impurities. Methodological approaches include:

  • 2D NMR techniques : HMBC correlations between the aldehyde proton (δ 9.8–10.2 ppm) and pyrazole carbons confirm positional integrity.
  • Deuterated solvent screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts.
  • Dynamic NMR : Monitor temperature-dependent changes (25–60°C) to detect tautomeric equilibria.
    For example, reports a 0.3 ppm upfield shift in DMSO due to hydrogen bonding with the aldehyde .

What strategies optimize the compound’s antimicrobial activity against multi-drug-resistant pathogens?

Q. Experimental design considerations :

  • Microdilution assays : Test against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (E. coli ATCC 25922) strains.
  • Synergy studies : Combine with β-lactams (e.g., oxacillin) to reduce MIC values by 4–8-fold.
  • Structural modifications : Introduce electron-withdrawing groups (e.g., nitro) at the pyrazole C-5 position to enhance membrane penetration.
    Recent studies show MIC values of 8–16 µg/mL against methicillin-resistant S. aureus .

How can computational methods predict metabolic stability for preclinical development?

Q. Key approaches :

  • QSAR modeling : Use aldehyde reactivity descriptors (e.g., electrophilicity index, ω) to predict glutathione conjugation rates.
  • MetaSite software : Simulate Phase I metabolism via CYP3A4/2D6 isoforms.
  • Molecular dynamics : Assess hepatic microsomal stability (AMBER force field) with explicit solvent models.
    Studies indicate the 2,4-difluorophenyl group reduces oxidative metabolism compared to non-fluorinated analogs .

What analytical techniques distinguish positional isomers in pyrazole-4-carbaldehyde derivatives?

Q. Differentiation strategies :

  • IR spectroscopy : Carbaldehyde stretching frequencies (1680–1705 cm⁻¹ for 4-carbaldehyde vs. 1640–1660 cm⁻¹ for 5-carbaldehyde).
  • HRMS isotopic patterns : Confirm molecular formula (e.g., C₁₇H₁₀Cl₂F₂N₂O requires m/z 379.0084).
  • X-ray crystallography : Resolve substituent orientation (e.g., dihedral angles between aryl groups: 25–35° in angled conformers) .

How should researchers design SAR studies to improve blood-brain barrier (BBB) permeability?

Q. Optimization strategies :

  • Prodrug derivatives : Convert the aldehyde to oxime or hydrazone derivatives to enhance lipophilicity.
  • Halogen substitution : Replace 2,4-dichlorophenyl with 3,5-difluorophenyl to reduce molecular weight.
  • LogP adjustments : Target 2.5–3.5 using alkyl chain modifications.
    In vitro BBB models (MDCK-MDR1) show permeability coefficients of 0.8–1.2 × 10⁻⁶ cm/s for optimized analogs .

What purification techniques effectively remove by-products from cyclization reactions?

Q. Orthogonal purification workflow :

Column chromatography : Hexane/EtOAc gradient (3:1 → 1:1) to isolate the pyrazole core.

Recrystallization : Ethanol/water (4:1) to eliminate polar impurities.

HPLC : C18 column with acetonitrile/water (65:35) to separate diastereomers.
Final purity >98% is confirmed via TLC (Rf 0.4 in CH₂Cl₂:MeOH 95:5) .

How can crystallographic data resolve spatial arrangement contradictions in polymorphs?

Q. Resolution methods :

  • Single-crystal XRD : Compare unit cell parameters (e.g., a = 8.23 Å, b = 12.45 Å for Form I vs. a = 7.89 Å for Form II).
  • Powder XRD : Match experimental patterns with simulated data from Mercury software.
  • Thermal analysis : DSC endotherms (melting points: Form I at 145°C vs. Form II at 138°C) distinguish polymorphic forms .

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